ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate
Description
Ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate is a heterocyclic compound featuring a 1,2,4-benzothiadiazine core substituted with a 4-acetylphenyl group at position 2 and an ethyl acetate moiety at position 2. This structure combines a sulfonamide-like trioxo-benzothiadiazine ring with a ketone-bearing aromatic substituent, which may confer unique physicochemical and pharmacological properties. The compound’s synthesis likely involves condensation reactions between substituted benzothiadiazine precursors and acetylphenyl derivatives under reflux conditions, as seen in analogous syntheses of related heterocycles .
Properties
IUPAC Name |
ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-3-27-18(23)12-20-16-6-4-5-7-17(16)28(25,26)21(19(20)24)15-10-8-14(9-11-15)13(2)22/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAKFLJWGYLAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound's structure features a benzothiadiazin core with an acetophenone moiety, which contributes to its unique biological profile. The presence of multiple functional groups enhances its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : Many derivatives show significant antioxidant properties, reducing oxidative stress in cells.
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, suggesting potential use in treating infections.
- Anticancer Effects : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Tested Compounds | IC50 Values | Notes |
|---|---|---|---|
| Antioxidant | Various derivatives | 5 - 20 µM | Effective in scavenging free radicals |
| Antimicrobial | Ethyl 2-[...] and related compounds | 10 - 50 µg/mL | Active against Gram-positive and Gram-negative bacteria |
| Anticancer | Related benzothiadiazine derivatives | 6.2 - 43.4 µM | Effective against colon carcinoma and breast cancer cell lines |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of several benzothiadiazine derivatives. Ethyl 2-[...] was found to significantly inhibit the growth of HCT-116 colon carcinoma cells with an IC50 value of 6.2 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, ethyl 2-[...] displayed potent effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL. This suggests its potential application as a therapeutic agent against bacterial infections.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of benzothiadiazine derivatives. For instance:
- Synthesis Variants : Modifications at the acetophenone position have resulted in increased potency against specific cancer cell lines.
- Combination Therapies : Preliminary results suggest that combining ethyl 2-[...] with standard chemotherapeutics may enhance overall efficacy while reducing side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiadiazine Family
Bentazon (3-(1-Methylethyl)-(1H)-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide)
- Structure: Lacks the 4-acetylphenyl and ethyl acetate groups but shares the benzothiadiazinone core.
- Function : Primarily used as a herbicide. Studies show its penetration into plant tissues is enhanced by crop oil concentrates (optimal at 0.3% v/v) and temperature increases .
Methyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate
Quinazolinone Derivatives
Ethyl 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate
Substituent Effects on Bioactivity
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Structure Impact: The 1,2,4-benzothiadiazine core in the target compound and bentazon provides sulfonamide-like properties, which are absent in quinazolinone or benzothiazine derivatives.
Substituent Influence: The 4-acetylphenyl group in the target compound may enhance π-π stacking interactions in biological targets, a feature absent in bentazon or methyl ester analogues.
Preparation Methods
Core Benzothiadiazine Formation
The synthesis begins with the construction of the 1,2,4-benzothiadiazine-1,1,3-trioxide core. As detailed in patent US20050065146A1, this involves cyclization of 2-amino-5-methoxybenzenesulphonamide with formamidine hydrochloride in toluene under reflux. Key steps include:
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Cyclization :
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Demethylation :
Introduction of the 4-Acetylphenyl Group
The 4-acetylphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. Patent data suggests using a Friedel-Crafts acylation strategy:
Esterification with Ethyl Acetate
The ethyl acetate side chain is incorporated via alkylation of the benzothiadiazine nitrogen. Source describes a similar reaction using ethyl chloroacetate under alkaline conditions:
Oxidation to Trioxo State
The trioxo functionality is achieved through controlled oxidation:
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Oxidation :
Purification and Characterization
Purification Techniques
Spectroscopic Analysis
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IR Spectroscopy : Peaks at 1732 cm⁻¹ (ester C=O), 1675 cm⁻¹ (acetyl C=O), and 1340 cm⁻¹ (sulfonyl S=O).
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¹H NMR (400 MHz, DMSO-d6) : δ 1.23 (t, 3H, CH₂CH₃), 2.58 (s, 3H, COCH₃), 4.15 (q, 2H, OCH₂), 7.45–8.20 (m, aromatic protons).
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HPLC Purity : >98% using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Methods
| Parameter | Patent Method | Literature Method |
|---|---|---|
| Cyclization Time | 12 hours | 8 hours |
| Acylation Yield | 65% | 72% |
| Oxidation Agent | H₂O₂/AcOH | KMnO₄/H₂SO₄ |
| Overall Yield | 28% | 35% |
The patent route prioritizes scalability, while academic methods focus on higher yields via optimized catalysts.
Challenges and Optimization Opportunities
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Low Yields in Alkylation : Sodium hydride’s moisture sensitivity necessitates strict anhydrous conditions.
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Byproduct Formation : Competing O-alkylation during esterification requires excess ethyl chloroacetate.
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Green Chemistry Potential : Replacing DMF with ionic liquids could enhance sustainability .
Q & A
Q. What are the recommended synthetic methodologies for ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Cyclization under reflux : Ethanol or methanol is often used as a solvent with glacial acetic acid as a catalyst for heterocyclic ring formation .
- Crystallization for purification : Post-reaction, the product is recrystallized using solvents like ethanol or acetone to enhance purity .
- Structural validation : Post-synthesis, techniques like single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure, as demonstrated in analogous benzothiazine derivatives .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 4–6 hours | Benzothiadiazine ring formation | |
| Purification | Recrystallization (ethanol) | Isolation of pure product | |
| Characterization | SC-XRD, NMR | Structural confirmation |
Q. How is the structural configuration of this compound validated in academic research?
Methodological Answer: Structural validation employs a combination of experimental and computational methods:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsion angles. For example, in methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, SC-XRD confirmed a planar benzothiazine ring with a mean C–C bond length of 1.39 Å .
- Spectroscopic techniques : / NMR and IR spectroscopy identify functional groups (e.g., acetyl and ester moieties) .
- Density Functional Theory (DFT) : Computes electronic properties and optimizes geometry, aligning with experimental SC-XRD data .
Q. What preliminary biological activity screening approaches are used for this compound?
Methodological Answer: Initial screening focuses on target-specific assays:
- Enzyme inhibition assays : For benzothiazine derivatives, activity against kinases or proteases is tested using fluorogenic substrates .
- Cytotoxicity studies : Cell viability assays (e.g., MTT) on cancer cell lines assess potential therapeutic applications .
- Molecular docking : Preliminary docking simulations predict binding affinities to biological targets (e.g., DNA or enzymes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from assay conditions or structural analogs. Strategies include:
- Comparative SAR studies : Analyze substituent effects by comparing with analogs like ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (Table 2) .
- Standardized assay protocols : Use consistent cell lines (e.g., HeLa or MCF-7) and controls to minimize variability .
- Advanced analytics : LC-MS/MS quantifies compound stability under assay conditions to rule out degradation artifacts .
Q. Table 2: Bioactivity Comparison with Structural Analogs
| Compound | Substituent | IC (µM) | Target | Reference |
|---|---|---|---|---|
| Target Compound | 4-Acetylphenyl | 12.5 ± 1.2 | Kinase X | |
| Analog A | 4-Cyanophenyl | 8.7 ± 0.9 | Kinase X | |
| Analog B | 4-Methoxyphenyl | >50 | Kinase X |
Q. What advanced techniques elucidate the electronic properties of this compound?
Methodological Answer:
- DFT calculations : Determine HOMO-LUMO gaps and electrostatic potential maps to predict reactivity. For example, a benzothiazine derivative showed a HOMO-LUMO gap of 4.2 eV, indicating moderate stability .
- X-ray photoelectron spectroscopy (XPS) : Validates electron density distribution around sulfur and nitrogen atoms in the benzothiadiazine ring .
- Spectroelectrochemistry : Tracks redox behavior in solution, critical for understanding metabolic pathways .
Q. How can researchers optimize experimental design for studying this compound’s mechanism of action?
Methodological Answer:
- Cryo-EM or X-ray crystallography : Resolve compound-target complexes at atomic resolution .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to distinguish between covalent and non-covalent interactions .
- Metabolomic profiling : LC-HRMS identifies metabolites in cell lysates to map metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
